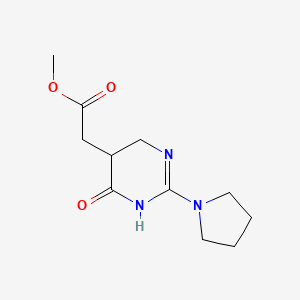

methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-oxo-2-pyrrolidin-1-yl-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-4-2-3-5-14/h8H,2-7H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKVSDQTJPHTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN=C(NC1=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. The reaction mixture is then subjected to esterification to introduce the methyl acetate group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce neuroprotective effects by preventing neuronal damage and promoting cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The tetrahydropyrimidine core is a common feature among analogs. Key comparisons include:

6-(5-Oxo-1-Phenylpyrrolidin-3-yl)Pyrimidine-5-Carboxamides

- Structure : These compounds (e.g., 10{1,2;1–12} ) feature a pyrimidine ring with a 5-oxo-pyrrolidinyl group at position 6 and a carboxamide at position 5 .

- Comparison: Unlike the target compound, which has a methyl ester, these analogs use carboxamides.

2-(Benzo[d]Thiazol-2-ylamino)-4-(4-Cyanophenyl)-6-Oxo-1,4,5,6-Tetrahydropyrimidine-5-Carbonitrile

- Structure: This analog (compound 8 in ) includes a thiazole-amino substituent and a cyanophenyl group, contributing to π-π stacking and dipole interactions .

Imidazole-Containing Tetrahydropyrimidines

Functional Group Impact on Properties

Research Findings and Implications

- Molecular Docking : The pyrrolidine group in the target compound may adopt a chair conformation, enabling favorable van der Waals interactions in hydrophobic pockets, whereas phenyl or thiazole substituents in analogs prioritize π-π stacking .

- Stability : The 4-oxo vs. 6-oxo discrepancy in could imply tautomerism or isomerization under storage conditions, necessitating further spectroscopic validation .

Biological Activity

Methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate, with the CAS number 1114595-87-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antifungal and antibacterial activities, and provide insights into its mechanism of action based on recent studies.

The molecular formula of this compound is , with a molecular weight of approximately 239.27 g/mol. The compound features a pyrrolidine ring and a tetrahydropyrimidine structure, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₃ |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 1114595-87-7 |

| SMILES | COC(=O)CC1CN=C(N2CCCC2)NC1=O |

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal activity. In vitro assays indicated that this compound shows significant efficacy against various fungal strains, particularly Rhizoctonia solani.

Case Study: Antifungal Efficacy

In a controlled experiment, the antifungal activity was assessed using different concentrations of the compound. The results are summarized in the following table:

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 10 | 100 |

| 1 | 83 |

| 0.1 | 71 |

At a concentration of 0.1 µg/mL, the compound demonstrated a higher inhibition rate compared to the standard fungicide pyraclostrobin, indicating its potential as a lead compound for developing new antifungal agents.

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth through interference with essential metabolic pathways.

The proposed mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Such actions are typical of many antimicrobial agents and contribute to the overall effectiveness of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine and tetrahydropyrimidine moieties can enhance potency and selectivity against specific pathogens.

Key Findings from SAR Studies

- Pyrrolidine Substituents : Variations in substituents on the pyrrolidine ring significantly affect antifungal activity.

- Tetrahydropyrimidine Modifications : Alterations in the carbonyl group position can lead to increased antibacterial efficacy.

- Hydrophobicity : Increasing hydrophobic character tends to enhance membrane permeability in bacterial cells.

Q & A

[Basic] What are the established synthetic routes for methyl 2-(6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl)acetate?

Methodological Answer:

The synthesis typically involves cyclization reactions starting from precursors such as substituted carboximidamides and pyrrolidine derivatives. A common approach includes:

- Step 1: Condensation of pyrrolidin-1-amine with diketone intermediates to form the tetrahydropyrimidine core.

- Step 2: Acetylation or esterification at the 5-position using methyl acetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate moiety .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

[Basic] How is the structural integrity of this compound validated in research settings?

Methodological Answer:

Structural validation employs:

- Spectroscopy: ¹H NMR (to confirm pyrrolidine ring protons and acetate methyl groups) and ¹³C NMR (to verify carbonyl and tetrahydropyrimidine carbons). IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹) .

- X-ray crystallography: For unambiguous confirmation of the fused tetrahydropyrimidine-pyrrolidine framework (if crystalline forms are obtainable) .

- Chromatographic purity: HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, critical for pharmacological assays .

[Advanced] How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

Yield optimization strategies include:

- Catalyst screening: Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent optimization: Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .

- Temperature control: Gradual heating (60–80°C) during cyclization minimizes decomposition, as evidenced by TGA (thermal gravimetric analysis) .

- In-line monitoring: Real-time FTIR or UV-Vis spectroscopy tracks reaction progress, enabling timely termination to maximize yield .

[Advanced] How should contradictory pharmacological data (e.g., varying IC₅₀ values) be analyzed?

Methodological Answer:

Contradictions in bioactivity data require:

- Assay standardization: Re-evaluating protocols (e.g., enzyme concentration, incubation time) across labs to ensure reproducibility. For example, kinetic assays for cognitive disorder targets (e.g., acetylcholinesterase) must use identical substrate concentrations .

- Molecular docking validation: Re-running simulations (e.g., AutoDock Vina) with updated protein structures (PDB entries) to confirm binding poses and affinity scores. Discrepancies may arise from protein conformational changes .

- Metabolite screening: LC-MS analysis of incubated samples to detect degradation products or active metabolites that alter observed potency .

[Advanced] How does this compound compare structurally and functionally to other pyrimidine derivatives?

Data-Driven Analysis:

| Compound | Core Structure | Key Functional Groups | Reported Activity | Distinctive Feature |

|---|---|---|---|---|

| Target Compound | Tetrahydropyrimidine + pyrrolidine | Pyrrolidin-1-yl, 6-oxo, methyl acetate | Cognitive enhancement (hypothesized) | Dual heterocyclic framework enhances CNS penetration |

| Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate | Tetrahydropyrimidine | Amino, 6-oxo, methyl acetate | Antimicrobial | Amino group facilitates H-bonding to bacterial targets |

| Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl) analog | Tetrahydropyrimidine | Phenylpiperazine, methoxyphenyl | Serotonin receptor modulation | Bulky substituents limit blood-brain barrier penetration |

Key Insight: The pyrrolidin-1-yl group in the target compound improves lipophilicity, potentially enhancing blood-brain barrier permeability compared to analogs with polar substituents (e.g., amino or hydroxyl groups) .

[Advanced] What strategies are recommended for elucidating its mechanism of action in neurological models?

Methodological Answer:

- In vitro models: Primary neuronal cultures treated with the compound (1–100 µM) are assessed for cAMP/PKA pathway activation via ELISA, given structural similarity to nootropic agents .

- Knockout studies: CRISPR-Cas9-generated neurotransmitter receptor knockout cells (e.g., NMDA or GABA receptors) identify binding dependencies .

- In vivo imaging: PET/CT with radiolabeled analogs (e.g., ¹⁸F-labeled derivative) tracks brain distribution in rodent models .

- Transcriptomic profiling: RNA-seq of treated neuronal cells identifies differentially expressed genes linked to cognitive pathways (e.g., BDNF, CREB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.